molecular formula C7H3ClINS B13656745 6-Chloro-2-iodothieno[3,2-c]pyridine

6-Chloro-2-iodothieno[3,2-c]pyridine

Cat. No.: B13656745
M. Wt: 295.53 g/mol
InChI Key: FDJUKSVJLIURMU-UHFFFAOYSA-N
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Description

6-Chloro-2-iodothieno[3,2-c]pyridine is a heterocyclic compound featuring a thieno[3,2-c]pyridine scaffold substituted with chlorine at position 6 and iodine at position 2. The fused thieno-pyridine system confers aromaticity and electronic diversity, making it valuable in medicinal chemistry and materials science. For example, 6-Chlorothieno[3,2-c]pyridine (CAS: 1781989-24-9) shares the core structure but lacks the iodine substituent .

Properties

Molecular Formula

C7H3ClINS

Molecular Weight

295.53 g/mol

IUPAC Name

6-chloro-2-iodothieno[3,2-c]pyridine

InChI

InChI=1S/C7H3ClINS/c8-6-2-5-4(3-10-6)1-7(9)11-5/h1-3H

InChI Key

FDJUKSVJLIURMU-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CN=C1Cl)C=C(S2)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-iodothieno[3,2-c]pyridine typically involves the formation of the thienopyridine core followed by the introduction of the chlorine and iodine substituents. One common method involves the cyclization of a suitable precursor, such as 2-aminothiophene, with a pyridine derivative under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-iodothieno[3,2-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thienopyridine derivatives, which can have different functional groups attached to the core structure, enhancing their chemical and biological properties .

Mechanism of Action

The mechanism of action of 6-Chloro-2-iodothieno[3,2-c]pyridine involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound can bind to the active site of these targets, inhibiting their activity and modulating various biological pathways. The presence of the chlorine and iodine substituents enhances the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Structural and Electronic Features

The table below compares key structural and electronic properties of 6-Chloro-2-iodothieno[3,2-c]pyridine with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Notable Properties
This compound C₇H₃ClINS ~283.53 Cl (C6), I (C2), fused thieno-pyridine High aromaticity; iodine may enhance electrophilic substitution reactivity
6-Chlorothieno[3,2-c]pyridine C₆H₃ClNS 156.61 Cl (C6), fused thieno-pyridine Simpler structure; used as a precursor for metal coordination studies
6-Chloro-2-iodo-3-methylpyridine C₆H₅ClIN 243.47 Cl (C6), I (C2), CH₃ (C3) Steric hindrance from methyl group; iodine enhances halogen-bonding potential
6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide C₁₅H₁₁Cl₂N₃O 320.17 Cl (C6), 4-Cl-phenyl, acetamide side chain Pharmaceutical reference standard; potential bioactive metabolite
2-{4-Chloro-6-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine C₁₇H₁₀ClN₃S 323.80 Cl (C4), phenyl, thieno-pyrimidine core Extended π-conjugation; used in optoelectronic materials

Key Observations :

  • Substituent Effects: The iodine atom in this compound increases molecular weight and polarizability compared to non-iodinated analogs (e.g., 6-Chlorothieno[3,2-c]pyridine). This may enhance halogen-bonding interactions in supramolecular assemblies .
  • Heterocycle Comparison: Imidazo[1,2-a]pyridine derivatives (e.g., ) exhibit bioactivity but lack the fused thieno ring, reducing aromatic conjugation. Thieno[2,3-d]pyrimidine derivatives () feature additional nitrogen atoms, altering electronic properties .

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